3-Fluoro-6-nitro-1H-indazole is classified as a nitro-substituted indazole derivative. Indazoles are known for their diverse biological activities, and the introduction of functional groups like fluorine and nitro enhances their pharmacological properties. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents .
The synthesis of 3-fluoro-6-nitro-1H-indazole typically involves several key steps:
The molecular structure of 3-fluoro-6-nitro-1H-indazole features an indazole core with specific substituents:
C1=C(C=C(C2=C1NN=C2C#N)F)[N+](=O)[O-]
JLAQRZGXIQRIGO-UHFFFAOYSA-N
.
The structure includes a fluorine atom at position 3 and a nitro group at position 6, which are pivotal for its chemical behavior.
3-Fluoro-6-nitro-1H-indazole can participate in various chemical reactions due to its functional groups:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2